

# Daumone's Lifespan-Extending Effects Rival Established Genetic Longevity Pathways

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## Compound of Interest

Compound Name: **Daumone**  
Cat. No.: **B1248461**

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A comprehensive comparison of the chemical compound **daumone** with key genetic pathways known to regulate aging reveals comparable efficacy in extending lifespan in model organisms. This guide provides a detailed analysis of the experimental data, underlying mechanisms, and methodologies for researchers in the fields of aging, pharmacology, and drug development.

**Daumone**, a pheromone produced by the nematode *Caenorhabditis elegans* to induce a state of suspended animation and extended lifespan known as the "dauer" stage, has emerged as a promising chemical tool for understanding and potentially combating the aging process.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its effects on longevity are increasingly being compared to the gold standards of aging research: the genetic manipulation of highly conserved longevity pathways. This guide synthesizes the available data to offer an objective comparison between **daumone**'s effects and those of three major genetic longevity pathways: the Insulin/IGF-1 Signaling (IIS) pathway, the mechanistic Target of Rapamycin (mTOR) pathway, and the Sirtuin pathway.

## Quantitative Comparison of Lifespan Extension

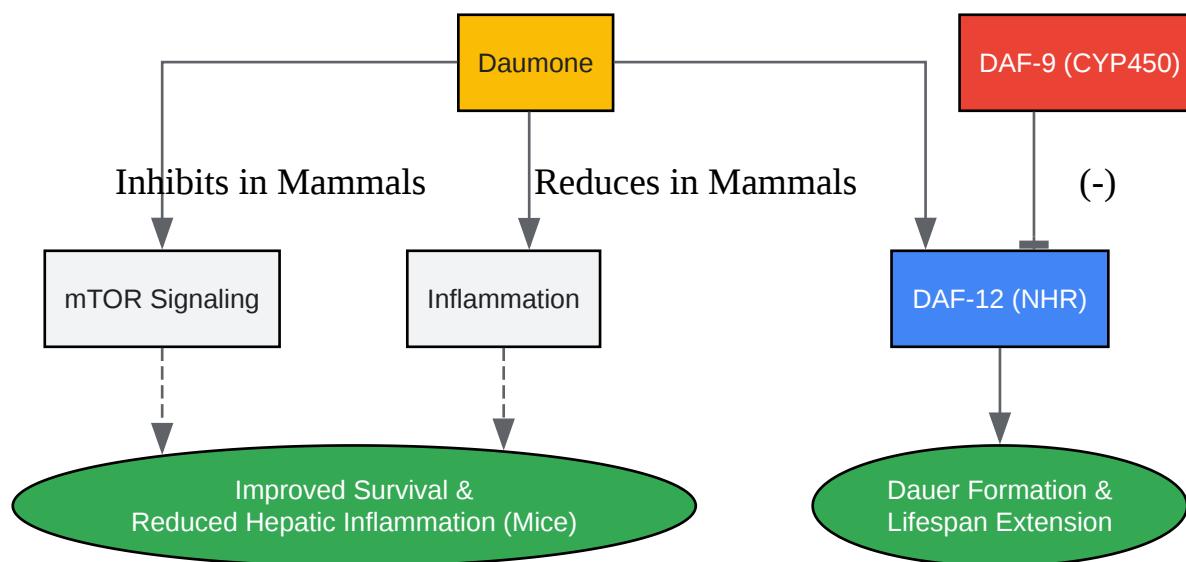
Experimental evidence from studies in *C. elegans* and mice demonstrates that **daumone** can significantly extend lifespan and improve healthspan. The following table summarizes the quantitative effects of **daumone** and compares them to the lifespan extension achieved through genetic interventions in the IIS, mTOR, and Sirtuin pathways.

Intervention	Model Organism	Lifespan Extension (Median/Maximum)	Key Molecular Effectors	Reference
Daumone	<i>C. elegans</i>	Induces dauer stage, significantly extending lifespan.	DAF-12 (Nuclear Hormone Receptor)	[1]
Mus musculus (mice)	Reduced risk of death by 48% in aged mice.	Decreased mTOR signaling, reduced inflammation.		[1][2]
Genetic (IIS Pathway)	<i>C. elegans</i> (daf-2 mutant)	Up to 2-fold increase in lifespan.	DAF-16/FOXO (Transcription Factor)	[4][5][6]
Drosophila melanogaster (InR mutant)	Up to 85% increase in lifespan.	dFOXO (Transcription Factor)		[7]
Mus musculus (Ames dwarf mice)	25-65% increase in lifespan.	Reduced GH/IGF-1 signaling.		[7]
Genetic (mTOR Pathway)	<i>C. elegans</i> (ife-2 knockdown)	~40% increase in maximum lifespan.	eIF4E (Translation Initiation Factor)	[8]
Mus musculus (S6K1 knockout)	Increased lifespan.	S6 Kinase 1		[9]
Genetic (Sirtuin Pathway)	<i>Saccharomyces cerevisiae</i> (Sir2 overexpression)	Up to 70% increase in lifespan.	Sir2 (NAD <sup>+</sup> -dependent deacetylase)	[10]
Drosophila melanogaster	Lifespan extension.	Sirt2		[11]

(Sirt2  
overexpression)

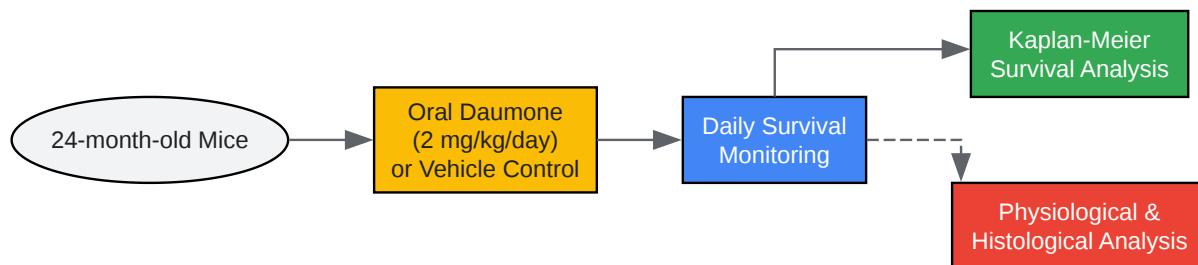
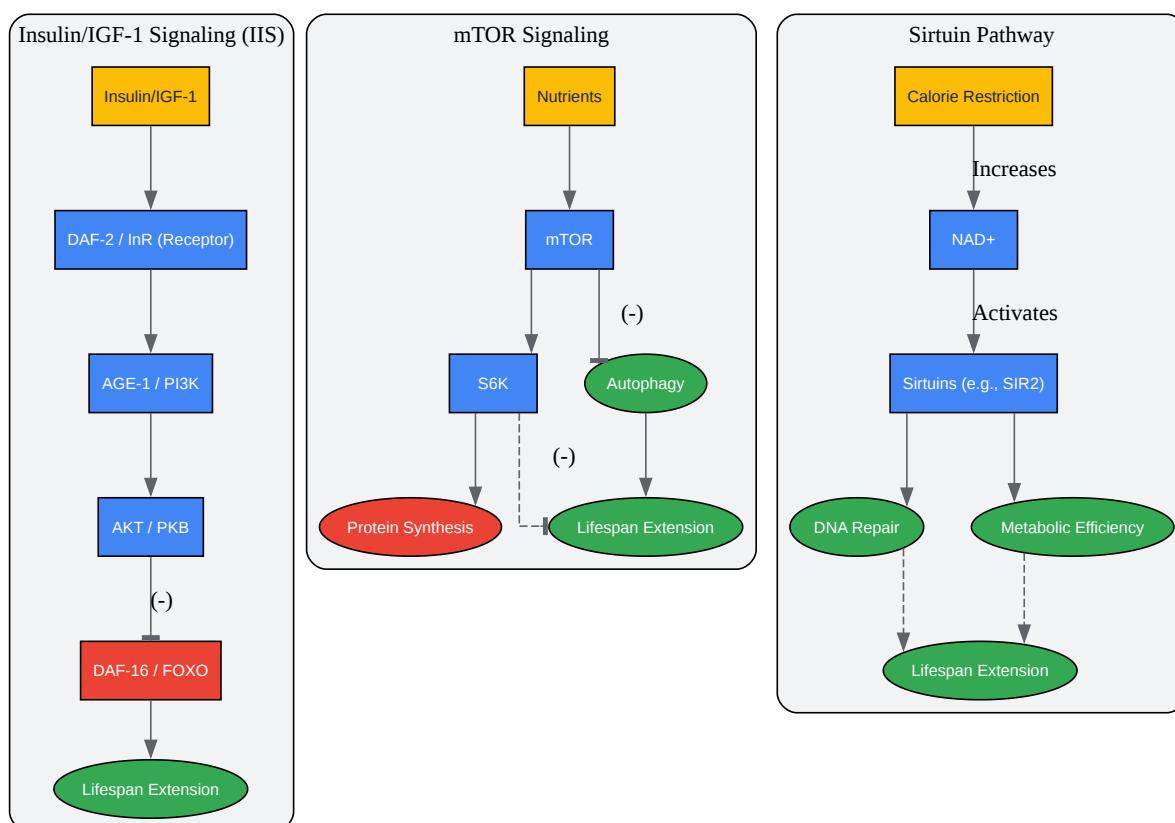
## Signaling Pathways and Mechanisms of Action

The longevity effects of both **daumone** and genetic manipulations converge on several key cellular processes, including stress resistance, metabolism, and protein homeostasis. The diagrams below illustrate the signaling pathways involved.



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**Fig. 1: Daumone** signaling pathway in *C. elegans* and its effects in mammals.



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